CID 131842836

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Compound “CID 131842836” is a chemical entity registered in the PubChem database It is known for its unique molecular structure and properties, which make it a subject of interest in various scientific fields

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of compound “CID 131842836” involves a series of chemical reactions under controlled conditions. The exact synthetic route may vary depending on the desired purity and yield. Typically, the synthesis begins with the selection of appropriate starting materials, followed by a sequence of reactions such as condensation, cyclization, and functional group modifications. Each step requires precise control of temperature, pressure, and pH to ensure the desired product is obtained.

Industrial Production Methods: In an industrial setting, the production of compound “this compound” is scaled up using large reactors and automated systems. The process involves continuous monitoring and optimization of reaction parameters to maximize yield and minimize impurities. Industrial production also incorporates purification techniques such as crystallization, distillation, and chromatography to achieve the required quality standards.

化学反応の分析

Substitution Reactions

The compound undergoes substitution reactions involving nucleophilic or electrophilic displacement. For instance, in studies on pyrrolo[2,3-d]pyrimidine derivatives, α-bromomethylketones (e.g., 21 ) react with pyrimidine precursors (e.g., 22 ) under basic conditions to form tricyclic products. This process involves nucleophilic attack on the α-bromomethyl group, leading to cyclized structures like 23 (44% yield) and minor byproducts 24 and 25 .

Condensation Reactions

Multicomponent reactions involving aromatic aldehydes, ethyl cyanoacetate, and piperidine as a catalyst have been employed. For example, the synthesis of anticancer agents utilizes these reagents under reflux or room temperature conditions, yielding bioactive scaffolds with varying IC₅₀ values. Piperidine catalysis enhances reaction efficiency, improving yields compared to NaOH-mediated systems .

Functional Group Modifications

Structural modifications, such as replacing spirolactam groups with carbamates or imidazolidinones, are critical for optimizing pharmacokinetic properties. For CDK8 inhibitors, substituting the lactam oxygen with a carbamate NH group improves metabolic stability while maintaining hydrogen bonding interactions with targets like Asp173 and Lys52 .

Reagents and Reaction Conditions

| Reaction Type | Key Reagents | Conditions | Yield/Outcome |

|---|---|---|---|

| Substitution | α-bromomethylketones (e.g., 21 ) | Basic conditions (e.g., NaOH) | Major product 23 (44% yield) |

| Condensation | Piperidine, ethyl cyanoacetate | Refluxing ethanol or room temp | Moderate to high yields |

| Functional Group Mod. | Carbamates, imidazolidinones | Anhydrous conditions, catalysts | Improved metabolic stability |

Reaction-Specific Products

-

Substitution : Tricyclic pyrrolo[2,3-d]pyrimidin-4-ones (e.g., 23 ) with antiangiogenic activity .

-

Condensation : Anticancer scaffolds (e.g., compounds 42 , 43 ) with IC₅₀ values in micromolar ranges for cell lines like DLD-1 and MDA-MB-231 .

-

Functional Group Mod. : CDK8/19 inhibitors (e.g., 109 ) with optimized pharmacokinetics for cancer therapy .

Mechanistic Insights

The compound’s reactivity is influenced by its ability to form hydrogen bonds (e.g., NH groups interacting with backbone carbonyls in VEGFR-2) and hydrophobic interactions with protein residues (e.g., Val897, Cys1043) . Metabolic studies reveal that substituent placement (e.g., methyl groups) can block oxidative pathways, enhancing stability .

Research Findings and Implications

-

Synthetic Flexibility : The use of multicomponent reactions and catalytic systems (e.g., piperidine) accelerates drug discovery, enabling rapid synthesis of bioactive molecules .

-

Target Engagement : Structural modifications (e.g., carbamate NH groups) enhance binding affinity to kinases like CDK8, crucial for oncology applications .

-

Yield Optimization : Reaction parameters (e.g., solvent choice, catalyst type) significantly impact product distribution, as seen in the formation of 23 , 24 , and 25 .

科学的研究の応用

Compound “CID 131842836” has a wide range of scientific research applications, including:

Chemistry: It is used as a reagent in organic synthesis, enabling the formation of complex molecules and the study of reaction mechanisms.

Biology: The compound is employed in biochemical assays to investigate enzyme activity, protein interactions, and cellular processes.

Medicine: Research on compound “this compound” explores its potential as a therapeutic agent, particularly in the treatment of diseases such as cancer, inflammation, and infectious diseases.

Industry: The compound finds applications in the development of new materials, including polymers, coatings, and pharmaceuticals.

作用機序

The mechanism of action of compound “CID 131842836” involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and triggering a cascade of biochemical events. These interactions can lead to changes in cellular functions, such as inhibition of enzyme activity, alteration of signal transduction pathways, or induction of apoptosis. The exact mechanism depends on the compound’s structure and the biological context in which it is studied.

類似化合物との比較

Compound “CID 131842836” can be compared with other similar compounds to highlight its uniqueness. Similar compounds may include those with analogous structures or functional groups. For example:

Compound A: Shares a similar core structure but differs in the presence of additional functional groups, leading to distinct reactivity and applications.

Compound B: Has a comparable molecular weight and solubility profile but exhibits different biological activity due to variations in its chemical structure.

Compound C: Possesses similar physical properties but is used in different industrial applications due to its unique chemical behavior.

By comparing these compounds, researchers can identify the specific attributes that make compound “this compound” valuable for particular scientific and industrial purposes.

特性

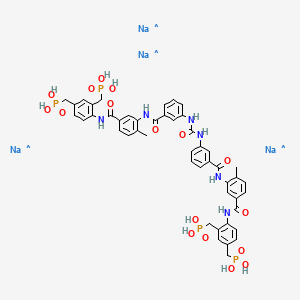

分子式 |

C47H48N6Na4O17P4 |

|---|---|

分子量 |

1184.8 g/mol |

InChI |

InChI=1S/C47H48N6O17P4.4Na/c1-27-9-13-33(45(56)50-39-15-11-29(23-71(59,60)61)17-35(39)25-73(65,66)67)21-41(27)52-43(54)31-5-3-7-37(19-31)48-47(58)49-38-8-4-6-32(20-38)44(55)53-42-22-34(14-10-28(42)2)46(57)51-40-16-12-30(24-72(62,63)64)18-36(40)26-74(68,69)70;;;;/h3-22H,23-26H2,1-2H3,(H,50,56)(H,51,57)(H,52,54)(H,53,55)(H2,48,49,58)(H2,59,60,61)(H2,62,63,64)(H2,65,66,67)(H2,68,69,70);;;; |

InChIキー |

HLUPMJLBMAPXSC-UHFFFAOYSA-N |

正規SMILES |

CC1=C(C=C(C=C1)C(=O)NC2=C(C=C(C=C2)CP(=O)(O)O)CP(=O)(O)O)NC(=O)C3=CC(=CC=C3)NC(=O)NC4=CC=CC(=C4)C(=O)NC5=C(C=CC(=C5)C(=O)NC6=C(C=C(C=C6)CP(=O)(O)O)CP(=O)(O)O)C.[Na].[Na].[Na].[Na] |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。